(R)-methyl oxirane-2-carboxylate
Overview
Description
(R)-methyl oxirane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C4H6O3 and its molecular weight is 102.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The exact mode of action of ®-Methyglycidate is not well understood. It is hypothesized that the compound interacts with its targets, leading to changes in their function or activity. These changes could potentially alter cellular processes, leading to observable effects .
Biochemical Pathways
The biochemical pathways affected by ®-Methyglycidate are not fully known. Given the compound’s structure, it might be involved in various biochemical reactions. Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action .
Action Environment
The action, efficacy, and stability of ®-Methyglycidate can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules. Understanding how these factors influence the compound’s action could provide valuable insights into optimizing its use .
Biological Activity
(R)-Methyl oxirane-2-carboxylate, also known as (R)-methyl 3-methoxy-2-oxirane carboxylate, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its epoxide structure, which confers unique reactivity and biological properties. The stereochemistry of the compound plays a crucial role in its interaction with biological targets. The compound can undergo various reactions, including nucleophilic attacks and ring-opening processes, which are essential for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various biochemical pathways. Below are some key findings from recent research:
- Anticancer Activity :
- Enzyme Inhibition :
- Receptor Interaction :
Data Table: Biological Activities of this compound
Case Study 1: Anticancer Properties
In a study examining the effects of this compound on breast cancer cells, researchers observed that treatment with the compound led to a significant reduction in cell viability. The mechanism was attributed to the activation of caspase pathways, indicating that the compound effectively triggers apoptotic processes .
Case Study 2: Enzyme Activity Modulation
Another investigation focused on the impact of this compound on fatty acid synthase (FASN) activity. The results demonstrated that the compound inhibited FASN, leading to decreased lipogenesis in cancer cells. This inhibition was linked to reduced cellular proliferation and increased oxidative stress within the treated cells .
Research Findings
Research indicates that this compound exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells, which is a desirable trait for anticancer agents. Furthermore, the compound's ability to modulate enzyme activity suggests potential applications in metabolic disorders as well.
Properties
IUPAC Name |
methyl (2R)-oxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNYRRVISWJDSR-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432146 | |
Record name | (R)-methyl oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111058-32-3 | |
Record name | Methyl (2R)-2-oxiranecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111058-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-methyl oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxiranecarboxylic acid, methyl ester, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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